molecular formula C30H27N3O5S B11636917 (6Z)-6-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11636917
M. Wt: 541.6 g/mol
InChI Key: QPMDSZNWELKVKG-FIQBSCIMSA-N
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Description

The compound “(6Z)-6-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thiazolopyrimidine core through cyclization reactions.
  • Introduction of the phenyl and ethoxy groups via substitution reactions.
  • Final modifications to introduce the methoxyphenoxy and imino groups.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and ethoxy groups.

    Reduction: Reduction reactions can be used to modify the imino group.

    Substitution: Various substitution reactions can be employed to introduce or modify functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, thiazolopyrimidines are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.

Medicine

In medicine, derivatives of thiazolopyrimidines are explored for their therapeutic potential. They may act on specific molecular targets, such as kinases or receptors, to exert their effects.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine derivatives: These compounds share the core structure but differ in the substituents attached to the rings.

    Benzimidazole derivatives: Another class of heterocyclic compounds with similar biological activities.

    Quinazoline derivatives: Known for their anticancer and antimicrobial properties.

Uniqueness

The uniqueness of the compound lies in its specific substituents, which can confer distinct biological activities and chemical reactivity. The combination of ethoxy, methoxyphenoxy, and imino groups may enhance its interaction with molecular targets, making it a promising candidate for further research.

Properties

Molecular Formula

C30H27N3O5S

Molecular Weight

541.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C30H27N3O5S/c1-3-36-27-18-20(13-14-26(27)38-16-15-37-25-12-8-7-11-24(25)35-2)17-22-28(31)33-23(21-9-5-4-6-10-21)19-39-30(33)32-29(22)34/h4-14,17-19,31H,3,15-16H2,1-2H3/b22-17-,31-28?

InChI Key

QPMDSZNWELKVKG-FIQBSCIMSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCCOC5=CC=CC=C5OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCCOC5=CC=CC=C5OC

Origin of Product

United States

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